

# Spectroscopic Data of 2,4-Dimethylpyridin-3-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

Cat. No.: B086116

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## Introduction

**2,4-Dimethylpyridin-3-amine** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical processes. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.

## Molecular Structure

Chemical Formula:  $C_7H_{10}N_2$  Molecular Weight: 122.17 g/mol CAS Number: 1073-21-8<sup>[1]</sup>

## Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data for **2,4-Dimethylpyridin-3-amine**. While data for isomeric and related compounds are available, direct  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry data for this specific molecule are not published.

However, based on the known spectroscopic characteristics of similar pyridine and amine compounds, the expected spectral features can be predicted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Pyridine-H	7.5 - 8.5	d
Pyridine-H	6.5 - 7.5	d
NH <sub>2</sub>	Broad singlet	s
CH <sub>3</sub> (C2)	2.2 - 2.5	s
CH <sub>3</sub> (C4)	2.2 - 2.5	s

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon	Predicted Chemical Shift (ppm)
Pyridine-C (quaternary)	140 - 160
Pyridine-C (CH)	115 - 140
CH <sub>3</sub>	15 - 25

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2,4-Dimethylpyridin-3-amine**, the key vibrational modes are associated with the N-H bonds of the primary amine and the C-N and C=C bonds of the pyridine ring.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
N-H Bend	1580 - 1650	Strong
C=C and C=N Stretch (aromatic ring)	1400 - 1600	Medium-Strong
C-N Stretch	1250 - 1335	Medium

Primary aromatic amines typically show two N-H stretching bands.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

- Molecular Ion (M<sup>+</sup>): The most intense peak corresponding to the molecular weight of the compound (m/z = 122).
- Key Fragments: Loss of a methyl group ([M-15]<sup>+</sup>), loss of HCN ([M-27]<sup>+</sup>), and other fragments resulting from the cleavage of the pyridine ring.

## Experimental Protocols

While specific protocols for **2,4-Dimethylpyridin-3-amine** are not available, general procedures for acquiring spectroscopic data for similar organic compounds are well-

established.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak.[\[4\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak.[\[4\]](#)

## IR Spectroscopy Protocol

- Sample Preparation:
  - Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.
  - Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:

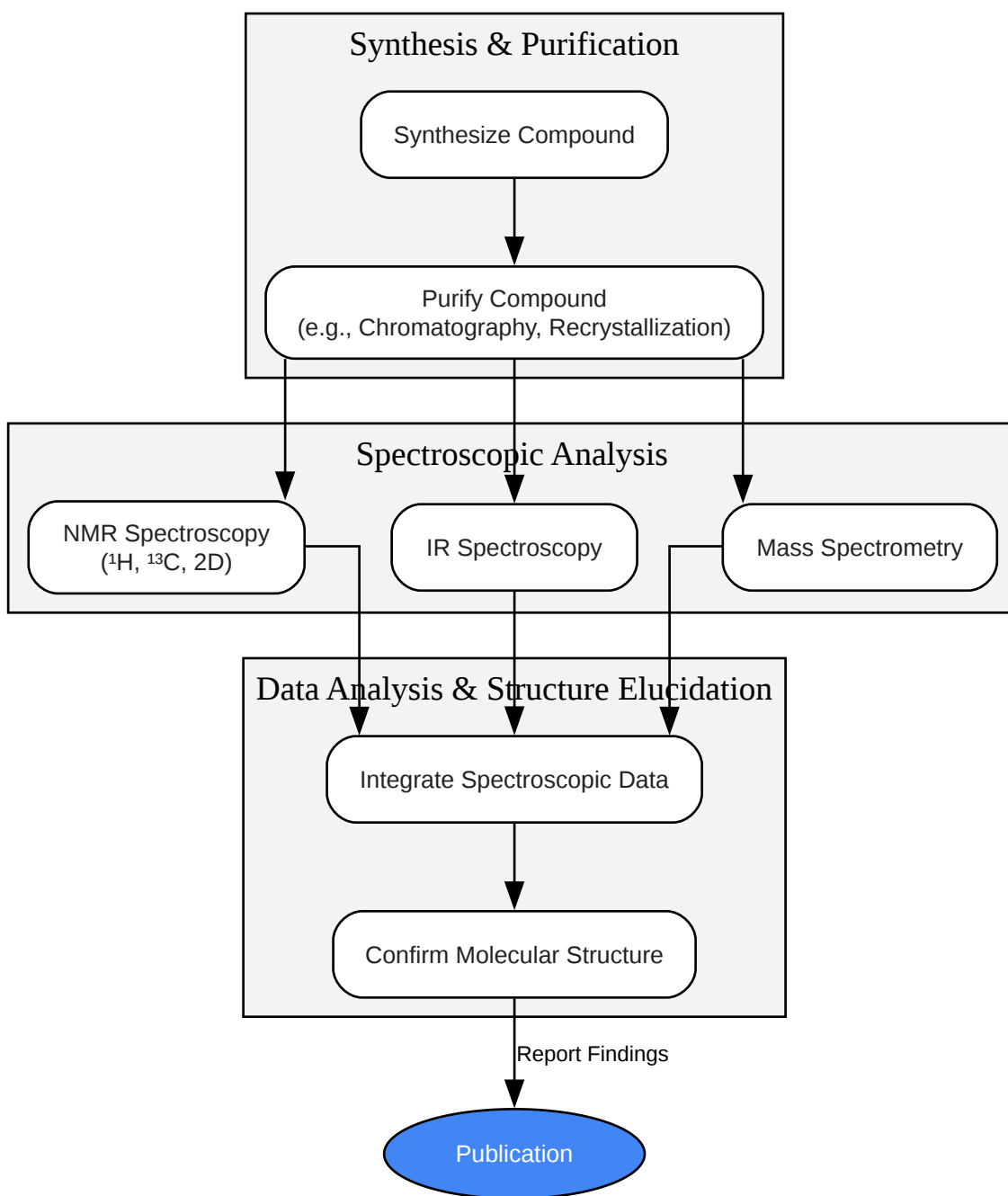
- Record a background spectrum of the empty sample holder or pure solvent.
- Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
- Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. Electrospray Ionization (ESI) is also frequently used, especially when coupled with liquid chromatography.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.<sup>[5]</sup>
- Data Acquisition: Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500). The data will show the relative abundance of different ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **2,4-Dimethylpyridin-3-amine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for definitive structural assignment.

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